molecular formula C16H20N4O B12238809 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine

Cat. No.: B12238809
M. Wt: 284.36 g/mol
InChI Key: SPFHRFSLSIMJBJ-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 2-methoxyphenyl group and a pyrimidine ring substituted with a methyl group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting 2-methoxyaniline with ethylene glycol in the presence of a catalyst such as hydrochloric acid.

    Substitution Reaction: The piperazine intermediate is then reacted with 4-methylpyrimidine under basic conditions to form the final product. Common bases used in this reaction include potassium carbonate or sodium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of phase transfer catalysts such as tetrabutyl ammonium bromide can enhance the efficiency of the substitution reaction.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium carbonate or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of various substituted piperazine and pyrimidine derivatives.

Scientific Research Applications

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to various physiological effects, including the contraction of smooth muscles and modulation of neurotransmitter release.

Comparison with Similar Compounds

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine can be compared with other similar compounds, such as:

    Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.

    Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.

    Urapidil: A compound with a similar piperazine ring structure used in the treatment of hypertension.

These compounds share structural similarities but differ in their specific functional groups and therapeutic applications, highlighting the unique properties of this compound.

Properties

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine

InChI

InChI=1S/C16H20N4O/c1-13-7-8-17-16(18-13)20-11-9-19(10-12-20)14-5-3-4-6-15(14)21-2/h3-8H,9-12H2,1-2H3

InChI Key

SPFHRFSLSIMJBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=CC=CC=C3OC

solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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